3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound with significant relevance in medicinal chemistry, particularly in the development of antiandrogen drugs. It is structurally characterized by a sulfonamide group and multiple aromatic rings, contributing to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 467.3 g/mol.
This compound is often synthesized as an impurity or derivative in the production of various pharmaceuticals, particularly those targeting androgen receptors. Its synthesis and characterization are documented in various chemical literature and patents, highlighting its importance in research and development.
3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide falls under the category of sulfonamides and propanamides. It is also classified as an antiandrogen due to its potential to inhibit androgen receptor activity.
The synthesis of 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. Key methods include:
The detailed synthesis may involve using reagents such as chlorosulfonic acid for sulfonation, followed by hydrolysis and coupling reactions to achieve the desired structure. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can be represented using various chemical notation systems:
CC(O)(CS(=O)(=O)c1cc(Cl)c(Cl)c(c1)C(=O)Nc2ccc(C(F)(F)F)c(c2))
InChI=1S/C18H17Cl2F3N2O4S/c1-10(26,11(21)9-14-7-5-4-6-8(14)12(19)20)23-18(22,24)15(25)16(27)17(13-13(22)28)C(F)(F)F/h4-8,10H,9H2,1H3,(H,23,24)
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
The compound's molecular weight is approximately 467.3 g/mol with specific structural features that include:
These features are crucial for its interaction with biological targets.
The compound can undergo several chemical reactions typical for sulfonamides and amides:
Understanding these reactions is essential for predicting stability and reactivity in biological systems or during synthesis.
The mechanism by which 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide exerts its effects primarily involves:
Studies have shown that modifications in the structure can significantly influence binding affinity and biological activity against androgen receptors.
Key chemical properties include:
Relevant data from studies indicate that variations in substituents can lead to significant changes in both physical and chemical properties.
The primary applications of 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2